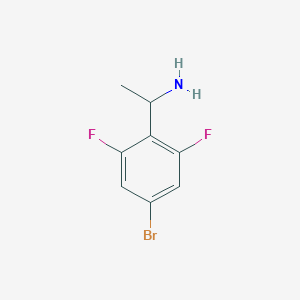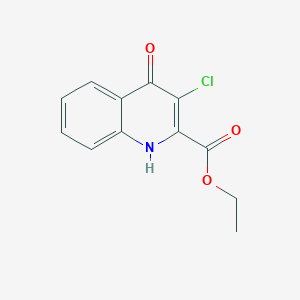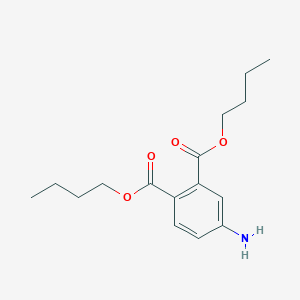
dibutyl4-aminophthalate
描述
This compound is primarily used in industrial applications and research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl4-aminophthalate typically involves the esterification of 4-aminophthalic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
dibutyl4-aminophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dibutyl 4-hydroxybenzene-1,2-dicarboxylate.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
dibutyl4-aminophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of dibutyl4-aminophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing butanol and 4-aminophthalic acid, which can further interact with cellular components.
相似化合物的比较
Similar Compounds
Dibutyl phthalate: Similar ester structure but lacks the amino group.
Diethyl 4-aminobenzene-1,2-dicarboxylate: Similar structure but with ethyl ester groups instead of butyl.
Dimethyl 4-aminobenzene-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of butyl.
Uniqueness
dibutyl4-aminophthalate is unique due to the presence of both amino and ester functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
属性
CAS 编号 |
364042-39-7 |
|---|---|
分子式 |
C16H23NO4 |
分子量 |
293.36 g/mol |
IUPAC 名称 |
dibutyl 4-aminobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H23NO4/c1-3-5-9-20-15(18)13-8-7-12(17)11-14(13)16(19)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3 |
InChI 键 |
DQAHYYUCJWXJIK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(C=C(C=C1)N)C(=O)OCCCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B8711030.png)
![[[n-(Benzyloxycarbonyl)amino]methyl]phosphate](/img/structure/B8711032.png)
![5-Chloro-6-iodo-1H-benzo[d]imidazole](/img/structure/B8711038.png)
![5-[2-(piperazin-1-yl)ethyl]-2-benzofuran-1(3H)-one](/img/structure/B8711041.png)

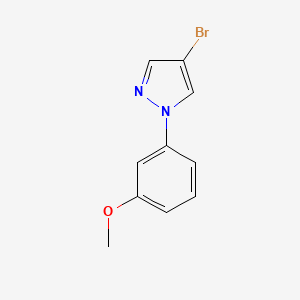

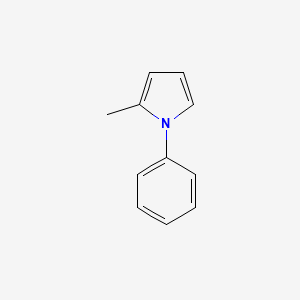
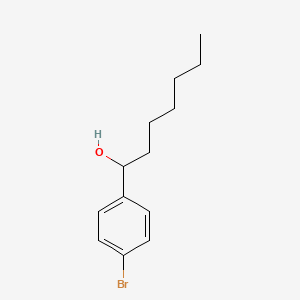
![4-nitrophenyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B8711091.png)
